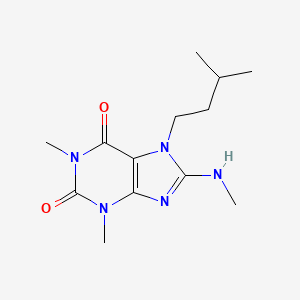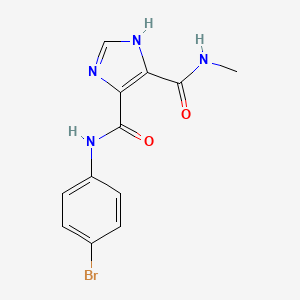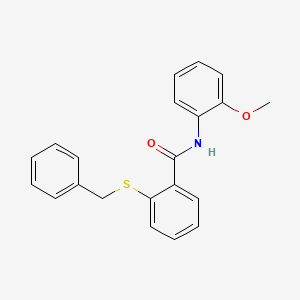
1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine, also known as FCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FCPP is a piperazine derivative that exhibits a unique chemical structure, making it a promising candidate for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes involved in the breakdown of these neurotransmitters, leading to increased levels of these compounds in the brain.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, leading to improved mood and cognitive function. 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has also been found to exhibit antioxidant activity, which may help to protect against oxidative stress and neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development. 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has also been found to exhibit low toxicity, making it a safer alternative to other compounds. However, the limitations of using 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments include its limited solubility in water, which may affect its bioavailability.
未来方向
There are several areas of future research that could be explored with 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine. One potential direction is the development of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is the investigation of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine's potential as an antidepressant or anxiolytic agent. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine and its potential interactions with other compounds.
合成方法
The synthesis of 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 2-fluorobenzoyl chloride with 3-pyridinecarboxylic acid followed by the addition of piperazine. The resulting product is then purified using column chromatography to obtain pure 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine.
科学研究应用
1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has also been found to be effective in treating anxiety and depression.
属性
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-15-6-2-1-5-14(15)17(23)21-10-8-20(9-11-21)16(22)13-4-3-7-19-12-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOMKIDRRNMGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)


![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)

